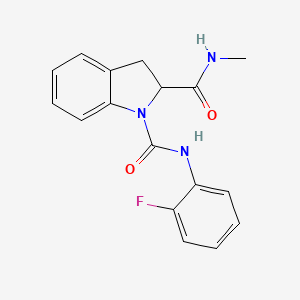

N1-(2-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide

Description

Properties

IUPAC Name |

1-N-(2-fluorophenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2/c1-19-16(22)15-10-11-6-2-5-9-14(11)21(15)17(23)20-13-8-4-3-7-12(13)18/h2-9,15H,10H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXWNVCRVHZMSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide typically involves the reaction of 2-fluoroaniline with methylindoline-1,2-dicarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to increase yield and reduce production costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity. The final product is typically purified using recrystallization or chromatography techniques to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: N1-(2-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The fluorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms added to the original structure.

Substitution: Substituted derivatives with new functional groups replacing the fluorophenyl group.

Scientific Research Applications

Medicinal Chemistry

N1-(2-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide is being studied for its potential therapeutic applications:

- Antiviral Properties : Preliminary studies indicate that this compound can inhibit viral replication by targeting specific viral enzymes. For instance, it has shown effectiveness against certain RNA viruses, suggesting its potential use in antiviral drug development.

- Anticancer Activity : Research has demonstrated that this compound can induce apoptosis in various cancer cell lines. In vitro studies have shown significant reductions in cell viability when treated with this compound, indicating its potential as a lead compound for anticancer drug development.

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting pathways involved in inflammation. This activity suggests potential applications in treating inflammatory diseases.

Biological Research

The unique structure of this compound allows it to interact with various biological targets:

- Mechanism of Action : The compound binds to specific receptors and enzymes, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer progression.

- Pharmacophore Development : Its ability to interact with biological targets makes it a candidate for pharmacophore modeling and drug design efforts aimed at developing new therapeutic agents.

Industrial Applications

In the industrial sector, this compound is used in:

- Specialty Chemicals Production : Its stability and reactivity make it suitable for producing advanced materials and specialty chemicals, including polymers and coatings.

Case Study 1: Antiviral Properties

In a study assessing the antiviral efficacy of this compound against a specific RNA virus, researchers observed a substantial reduction in viral load in infected cell cultures. The compound was found to interfere with the viral replication cycle by targeting essential viral enzymes, suggesting its potential application in developing antiviral therapies.

Case Study 2: Anticancer Activity

Another study evaluated the anticancer effects of this compound on multiple cancer cell lines. Results indicated that treatment led to a marked decrease in cell viability and induced apoptosis. These findings highlight its potential as a promising lead compound for further drug development targeting various types of cancer.

Mechanism of Action

The mechanism of action of N1-(2-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets in biological systems. The compound binds to target proteins or enzymes, modulating their activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target of the compound. For example, in anticancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and pharmacological differences between N1-(2-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide and related dicarboxamide derivatives:

Key Structural and Functional Insights:

Core Flexibility vs. Pyrrolidine derivatives (e.g., PI3Kα/HDAC6 inhibitors) leverage stereochemical diversity for dual-target engagement, achieving sub-nanomolar potency .

Substituent Effects: Halogenated Aryl Groups: The 2-fluorophenyl group in the target compound may enhance membrane permeability and binding affinity compared to non-halogenated analogs (e.g., phenyl or thiazolyl substituents) . Heterocyclic Moieties: Thiazole or pyridine substituents (e.g., in PI3Kα/HDAC6 inhibitors) introduce hydrogen-bonding interactions critical for enzymatic inhibition .

Biological Activity: Oncology Applications: Diazene-dicarboxamide Ru(III) complexes (e.g., Na[trans-RuCl₄(DMSO)(PyrDiaz)]) demonstrate redox-mediated anti-cancer mechanisms but face stability challenges . Neurological Targets: TRPV1 antagonists with isoquinolinyl substituents (e.g., N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide) show nanomolar efficacy but lack the indoline scaffold’s metabolic stability .

Biological Activity

N1-(2-fluorophenyl)-N2-methylindoline-1,2-dicarboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a fluorinated phenyl group and an indoline backbone. This configuration is significant as it influences the compound's interaction with biological targets.

The mechanism of action for this compound involves its binding affinity to specific receptors or enzymes, which modulates their activity. This modulation can lead to various biological effects, including:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : It may reduce inflammation by interacting with inflammatory pathways.

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain pathogens.

Biological Activity Overview

The following table summarizes key biological activities and findings related to this compound:

Anticancer Activity

A study evaluated the effects of this compound on breast cancer cell lines. The results indicated significant cytotoxicity, particularly in MDA-MB-231 cells, suggesting a potential role as an anticancer agent. The mechanism was associated with apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Research into the anti-inflammatory properties revealed that the compound could inhibit the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases.

Antimicrobial Properties

Preliminary antimicrobial assays demonstrated that this compound exhibited activity against several strains of Gram-positive bacteria. Further studies are needed to explore its spectrum of activity and mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.